molecular formula C10H10N2O2S B3022614 Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate CAS No. 225525-63-3

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

Cat. No. B3022614
Key on ui cas rn: 225525-63-3
M. Wt: 222.27 g/mol
InChI Key: UCCRMZWBOIVMKI-UHFFFAOYSA-N
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Patent
US09150568B2

Procedure details

Methyl 2-amino-4-methyl-benzothiazole-6-carboxylate (I-16A). Into a 500-mL round-bottom flask was placed a solution of methyl 4-amino-3-methylbenzoate (4.00 g, 24.2 mmol, 1.00 equiv) and NaSCN (7.00 g, 86.4 mol, 3.57 equiv) in AcOH (90 mL) that was cooled to 0° C. This was followed by the addition of a solution of Br2 (3.9 g, 25 mmol, 1.0 equiv) in AcOH (25 mL) dropwise, maintaining at 0° C. over 20 min. The resulting solution was allowed to warm to RT on its own accord (over approximately 10 min.) and stirred for 48 hrs at RT. At this time, the solids of the reaction were filtered out. The resulting solution was diluted with 100 mL H2O. The pH value of the solution was adjusted to 8-9 with ammonia (using Whatman PH strip paper to monitor PH adjustment) which furnished an immediate precipitation. The solids were collected by filtration and washed once with ice cold MeOH (50 mL) to afford as a yellow solid. MS m/z 223.0 (M+11). 1H NMR (400 MHz, MeOH-d4) δ 8.17 (app d, J=1.0 Hz, 1H), 8.03 (br s, 2H, NH2), 7.68 (s, 1H), 3.82 (s, 3H), 2.42 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaSCN
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.9 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[C:7]([CH3:15])[C:5]=2[N:6]=1.NC1C=CC(C(OC)=O)=CC=1C.[Br:28]Br>CC(O)=O>[Br:28][C:2]1[S:3][C:4]2[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[C:7]([CH3:15])[C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC2=C(N1)C(=CC(=C2)C(=O)OC)C
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)C
Name
NaSCN
Quantity
7 g
Type
reactant
Smiles
Name
Quantity
90 mL
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
3.9 g
Type
reactant
Smiles
BrBr
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 48 hrs at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL round-bottom flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT on its own accord (over approximately 10 min.)
Duration
10 min
FILTRATION
Type
FILTRATION
Details
At this time, the solids of the reaction were filtered out
ADDITION
Type
ADDITION
Details
The resulting solution was diluted with 100 mL H2O
CUSTOM
Type
CUSTOM
Details
furnished
CUSTOM
Type
CUSTOM
Details
an immediate precipitation
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed once with ice cold MeOH (50 mL)
CUSTOM
Type
CUSTOM
Details
to afford as a yellow solid

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
BrC=1SC2=C(N1)C(=CC(=C2)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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